Triethyl orthopropionate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5604. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

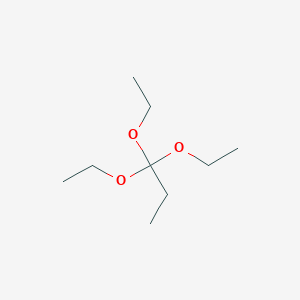

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1-triethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O3/c1-5-9(10-6-2,11-7-3)12-8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWYWKIOMUZSQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059431 | |

| Record name | Propane, 1,1,1-triethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Triethyl orthopropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19898 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

115-80-0 | |

| Record name | Triethyl orthopropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl orthopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethyl orthopropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,1,1-triethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,1,1-triethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl orthopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ORTHOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UVM48BAS9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Triethyl Orthopropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl orthopropionate (CAS No. 115-80-0), also known as 1,1,1-triethoxypropane, is a versatile orthoester with significant applications in organic synthesis and the pharmaceutical industry. Its utility as a reagent and intermediate necessitates a thorough understanding of its physical characteristics. This guide provides a comprehensive overview of the key physical properties of this compound, complete with methodologies for their determination, to support its effective use in research and development.

Core Physical Properties

The fundamental physical properties of this compound are summarized in the tables below. These values are critical for predicting its behavior in various experimental and industrial settings, from reaction kinetics to formulation development.

General and Molar Properties

| Property | Value | Source(s) |

| CAS Number | 115-80-0 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₉H₂₀O₃ | [1][2][4][6][7][8] |

| Molecular Weight | 176.25 g/mol | [1][2][4][6][7][8] |

| Appearance | Colorless liquid | [1][2][3][8][9][10] |

| Odor | Mild, fruity | [8] |

Thermal and Optical Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 155-160 °C | at 760 mmHg | [5][6][11][12][13][14][15] |

| 158 °C | [2][16] | ||

| Melting Point | 284 °C | [5][13][14][17] | |

| 145.9 °C | [18] | ||

| Flash Point | 60 °C (140 °F) | closed cup | [6][12][15][17] |

| 52 °C (126 °F) | closed cup | [8] | |

| Refractive Index | 1.402 | at 20°C | [5][6][11][13][14][15][18] |

| 1.4000-1.4040 | at 20°C | [9] | |

| 1.401-1.403 | at 20°C | [8] |

Density and Solubility

| Property | Value | Conditions | Source(s) |

| Density | 0.876 g/mL | at 25°C | [1][5][6][11][13][14][15][19] |

| 0.886 g/cm³ | at 20°C | [8] | |

| 0.89 g/mL | at 20°C | [2] | |

| Water Solubility | Hydrolyzes slowly | [5][8][13][19] | |

| Solubility in Organic Solvents | Soluble in alcohol, chloroform, ethyl acetate, and ether | [5][8][13][19] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is paramount for chemical characterization and quality control. The following sections outline the standard methodologies for measuring the key physical properties of liquid compounds like this compound.

Boiling Point Determination (Distillation Method - ASTM D1078)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for its determination is distillation.

Apparatus:

-

Distillation flask

-

Condenser

-

Adapter

-

Calibrated thermometer

-

Heating source (e.g., heating mantle)

-

Receiving graduate cylinder

Procedure:

-

A measured volume of the liquid is placed in the distillation flask.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.

-

The liquid is heated at a controlled rate to ensure a steady distillation rate.

-

The temperature at which the first drop of distillate falls from the condenser is recorded as the initial boiling point.

-

The temperature is monitored throughout the distillation process. The boiling range is the temperature range from the initial boiling point to the point where the last of the liquid evaporates.

Density Measurement (Digital Density Meter - ASTM D4052)

Density is a fundamental physical property defined as mass per unit volume. Modern digital density meters provide rapid and accurate measurements.[2]

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Syringe or autosampler for sample injection

Procedure:

-

The instrument is calibrated using certified reference standards (e.g., dry air and pure water).

-

A small sample of this compound is injected into the thermostatted oscillating U-tube.

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the sample.

-

This frequency change is directly related to the density of the sample, which is then displayed by the instrument.

Refractive Index Measurement (Abbe Refractometer - ASTM D1218)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance.[3]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (typically a sodium lamp)

Procedure:

-

The refractometer prisms are cleaned and calibrated using a standard of known refractive index.

-

The prisms are brought to a constant temperature, typically 20°C, using the water bath.

-

A few drops of this compound are placed on the surface of the measuring prism.

-

The prisms are closed, and the light source is activated.

-

The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

Visualizations

Logical Relationships of Physical Properties

Caption: Interrelation of this compound's physical properties.

Experimental Workflow for Boiling Point Determination

Caption: A generalized workflow for determining boiling point via distillation.

Conclusion

The physical properties of this compound presented in this guide provide essential data for its safe handling, application in synthesis, and use in formulation. The outlined experimental protocols, based on established standards, offer a framework for the accurate and reproducible determination of these properties, ensuring consistency and quality in research and industrial applications.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. matestlabs.com [matestlabs.com]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. infinitalab.com [infinitalab.com]

- 9. thinksrs.com [thinksrs.com]

- 10. matestlabs.com [matestlabs.com]

- 11. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. scribd.com [scribd.com]

- 17. schoolphysics.co.uk [schoolphysics.co.uk]

- 18. store.astm.org [store.astm.org]

- 19. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

Triethyl Orthopropionate: A Technical Guide for Researchers

CAS Number: 115-80-0 Molecular Weight: 176.25 g/mol

This technical guide provides an in-depth overview of triethyl orthopropionate, a versatile chemical intermediate with significant applications in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and key reactions, supported by experimental protocols and spectroscopic data.

Chemical and Physical Properties

This compound, also known as 1,1,1-triethoxypropane, is a colorless liquid. It is a stable compound under recommended storage conditions, though it is sensitive to moisture and hydrolyzes slowly in the presence of water. It is soluble in common organic solvents such as alcohol, chloroform, and ether.

| Property | Value |

| CAS Number | 115-80-0 |

| Molecular Formula | C₉H₂₀O₃ |

| Molecular Weight | 176.25 g/mol |

| Density | 0.876 g/mL at 25 °C |

| Boiling Point | 155-160 °C |

| Refractive Index | 1.402 (at 20°C) |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic methods. Below are the characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule.

¹³C NMR: The carbon NMR spectrum shows distinct peaks for each of the carbon atoms in the this compound molecule. The chemical shifts are indicative of their electronic environments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational frequencies of its functional groups. Key peaks include:

-

C-H stretch (alkane): Strong absorptions in the 2850-2950 cm⁻¹ region.

-

C-O stretch (ether linkage): Strong, characteristic peaks in the 1050-1150 cm⁻¹ region.

Applications in Organic Synthesis

This compound serves as a crucial intermediate in various organic transformations. It is particularly valuable in the synthesis of pharmaceuticals and dyes. One of its most notable applications is in the Johnson-Claisen rearrangement.[1]

Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement, also known as the orthoester Claisen rearrangement, is a[2][2]-sigmatropic rearrangement that converts an allylic alcohol into a γ,δ-unsaturated ester.[3][4] This reaction is a powerful tool for the formation of carbon-carbon bonds with stereocontrol. When this compound is used, it reacts with an allylic alcohol in the presence of a weak acid catalyst, typically propanoic acid, at elevated temperatures to yield a γ,δ-unsaturated ester.[1][5]

The general mechanism involves the in-situ formation of a mixed ketene acetal from the allylic alcohol and this compound, which then undergoes the rearrangement.[5]

Below is a diagram illustrating the workflow of a typical Johnson-Claisen rearrangement.

Caption: Workflow for the Johnson-Claisen Rearrangement.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of orthoesters like this compound is the Pinner reaction. This reaction typically involves the treatment of a nitrile with an alcohol in the presence of a strong acid catalyst.

Disclaimer: The following is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

Materials:

-

Propanenitrile

-

Anhydrous ethanol

-

Anhydrous hydrogen chloride (gas)

-

Anhydrous ether

Procedure:

-

A solution of propanenitrile in a significant excess of anhydrous ethanol and anhydrous ether is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a calcium chloride drying tube.

-

The flask is cooled in an ice-salt bath.

-

A stream of dry hydrogen chloride gas is passed through the solution with vigorous stirring until saturation.

-

The reaction mixture is allowed to stand in the cold for a period to allow for the formation of the imino ether hydrochloride precipitate.

-

The precipitate is filtered, washed with anhydrous ether, and then treated with a fresh portion of anhydrous ethanol.

-

The mixture is allowed to react, typically with gentle warming, to form this compound.

-

The product is isolated by fractional distillation under reduced pressure.

Johnson-Claisen Rearrangement using this compound

Disclaimer: This is a representative protocol and may require optimization for different allylic alcohol substrates.

Materials:

-

Allylic alcohol

-

This compound (used in excess, also serves as solvent)

-

Propanoic acid (catalytic amount)

Procedure:

-

To a solution of the allylic alcohol in this compound, a catalytic amount of propanoic acid is added.

-

The reaction mixture is heated to reflux (typically around 140 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess this compound and other volatile components are removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., diethyl ether) and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired γ,δ-unsaturated ester.

Analytical Methods

The purity of this compound and the progress of reactions involving it are typically monitored by gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

Gas Chromatography (GC) for Purity Analysis

Instrumentation: A gas chromatograph equipped with an FID. Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent). Carrier Gas: Helium or Nitrogen. Temperatures:

-

Injector: 250 °C

-

Detector: 280 °C

-

Oven Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C). Injection: A small volume (e.g., 1 µL) of a diluted sample is injected.

The purity is determined by the area percentage of the main peak in the resulting chromatogram.

Below is a diagram representing a typical analytical workflow for GC analysis.

References

An In-depth Technical Guide to the Synthesis and Purification of Triethyl Orthopropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of triethyl orthopropionate, a versatile reagent and intermediate in organic synthesis. This document details the prevalent synthetic methodology, the Pinner reaction, and outlines the standard purification technique of fractional distillation. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Introduction

This compound, also known as 1,1,1-triethoxypropane, is an orthoester widely utilized in various chemical transformations. Its applications include the protection of carboxylic acids, participation in Claisen rearrangements to form γ,δ-unsaturated esters, and as a precursor in the synthesis of pharmaceuticals and dyes. A thorough understanding of its synthesis and purification is crucial for obtaining high-purity material essential for reproducible and high-yielding subsequent reactions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is critical for its handling, purification, and characterization.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citations |

| Molecular Formula | C₉H₂₀O₃ | [1] |

| Molecular Weight | 176.25 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 155-160 °C | [2][3] |

| Density | 0.876 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.402 | [3] |

| Solubility | Soluble in alcohol, ether, and chloroform. | [2] |

| Purity (Commercial) | Typically ≥97% (GC) | [3] |

Synthesis of this compound via the Pinner Reaction

The most common and efficient method for the synthesis of this compound is the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile (propionitrile) with an alcohol (ethanol) to form an intermediate imino ester salt (Pinner salt), which then undergoes alcoholysis to yield the desired orthoester.[4][5] A notable advantage of modern adaptations of this method is the potential for high yields and purity, with some processes achieving over 80% yield and 99% purity.[6]

Signaling Pathway of the Pinner Reaction

The following diagram illustrates the key steps in the Pinner reaction for the synthesis of this compound.

Experimental Protocol for Synthesis

This protocol is adapted from the general principles of the Pinner reaction and specific conditions outlined in patent literature.[6]

Materials:

-

Propionitrile

-

Anhydrous Ethanol

-

Anhydrous Hydrogen Chloride (gas)

-

Ammonia (gas)

-

Diethylene glycol dibutyl ether (as solvent, optional but recommended)

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and a condenser with a drying tube.

-

Low-temperature bath (e.g., ice-salt bath)

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a gas inlet tube, combine propionitrile (1.0 mol), anhydrous ethanol (1.1 mol), and diethylene glycol dibutyl ether (1.2-1.6 mol).

-

Formation of Pinner Salt: Cool the reaction mixture to a temperature between -10 °C and +10 °C using a low-temperature bath. Bubble anhydrous hydrogen chloride gas (1.08-1.2 mol) through the stirred solution. The rate of addition should be controlled to maintain the desired temperature. After the addition is complete, allow the mixture to warm to room temperature (20-25 °C) and continue stirring for 5-15 hours.

-

Alcoholysis: Add an excess of anhydrous ethanol to the reaction mixture.

-

Neutralization and Workup: Cool the mixture and introduce ammonia gas until the pH of the solution is between 8 and 9. This will precipitate ammonium chloride.

-

Isolation of Crude Product: Filter the reaction mixture to remove the solid ammonium chloride. The filter cake should be washed with a small amount of cold, anhydrous ethanol or the reaction solvent. The filtrate contains the crude this compound.

Purification of this compound

The primary method for purifying this compound is fractional distillation under atmospheric or reduced pressure. This technique separates liquids based on their boiling points.

Experimental Workflow for Purification

The following diagram outlines the general workflow for the purification of this compound.

Experimental Protocol for Fractional Distillation

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flasks

-

Heating mantle with a stirrer

-

Thermometer

Procedure:

-

Apparatus Setup: Assemble a fractional distillation apparatus. Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

-

Distillation: Gently heat the distillation flask.

-

Fraction Collection:

-

Fraction 1 (Foreshot): Collect the initial distillate, which will primarily consist of lower-boiling impurities such as residual ethanol and any low-boiling solvents.

-

Fraction 2 (Main Fraction): As the temperature stabilizes in the range of 155-160 °C, collect the main fraction in a clean, dry receiving flask. This fraction is the purified this compound.

-

Fraction 3 (Residue): Discontinue the distillation before the flask goes to dryness. The remaining liquid in the distillation flask is the high-boiling residue.

-

-

Analysis: The purity of the collected main fraction should be assessed using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A typical commercial purity for this compound is ≥97%.[3]

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[7] It can cause skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All chemicals used in the synthesis, such as propionitrile, hydrogen chloride, and ammonia, are hazardous and should be handled with extreme care according to their respective safety data sheets (SDS).

Conclusion

The Pinner reaction provides a robust and high-yielding pathway for the synthesis of this compound. Subsequent purification by fractional distillation allows for the isolation of the product in high purity, suitable for its various applications in organic synthesis. Adherence to the detailed protocols and safety precautions outlined in this guide is essential for the successful and safe preparation of this valuable chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. This compound 97 115-80-0 [sigmaaldrich.com]

- 4. Pinner reaction - Wikipedia [en.wikipedia.org]

- 5. Pinner Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. CN104072346A - Method for preparing orthoester compound - Google Patents [patents.google.com]

- 7. This compound | 115-80-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

A Comprehensive Technical Guide to the Solubility of Triethyl Orthopropionate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of triethyl orthopropionate in a range of common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility and provides a comprehensive, adaptable experimental protocol for researchers to determine precise solubility parameters in their own laboratory settings.

Core Concepts in Solubility

The solubility of a substance is a fundamental physicochemical property that dictates its ability to form a homogeneous mixture with a solvent. In the context of drug development and chemical synthesis, understanding the solubility of a compound like this compound is crucial for reaction kinetics, purification processes, and formulation development. The principle of "like dissolves like" is a key predictor of solubility, where substances with similar polarities tend to be miscible or soluble in one another.

Qualitative Solubility of this compound

Based on available safety data sheets and chemical literature, this compound, a non-polar orthoester, exhibits good solubility in a variety of common organic solvents. This is consistent with its chemical structure. A summary of its qualitative solubility is presented in the table below.

| Solvent Class | Solvent Name | Qualitative Solubility |

| Alcohols | Methanol | Soluble |

| Ethanol | Soluble[1][2][3][4][5] | |

| Ethers | Diethyl Ether | Soluble[1][2][3][4][5] |

| Tetrahydrofuran | Expected to be soluble | |

| Ketones | Acetone | Expected to be soluble |

| Methyl Ethyl Ketone | Expected to be soluble | |

| Esters | Ethyl Acetate | Soluble[2][3][4][5] |

| Aromatic Hydrocarbons | Toluene | Expected to be soluble |

| Halogenated Hydrocarbons | Dichloromethane | Expected to be soluble |

| Chloroform | Soluble[2][3][4][5] | |

| Aliphatic Hydrocarbons | Hexane | Expected to be soluble |

| Cyclohexane | Expected to be soluble | |

| Water | Water | Limited solubility, slowly hydrolyzes[2][3][4][5] |

Note: "Expected to be soluble" indicates a high likelihood of solubility based on the principle of "like dissolves like" and the known solubility in other non-polar to moderately polar organic solvents. For precise applications, experimental verification is strongly recommended.

Quantitative Solubility Data: A Noted Gap

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in common organic solvents (e.g., in g/100g or as miscibility percentages at various temperatures). This highlights a gap in the publicly available chemical data for this compound. Therefore, for applications requiring precise concentrations or for understanding the limits of solubility, experimental determination is essential.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed, adaptable protocol for determining the miscibility and solubility of this compound in a laboratory setting. This protocol is based on standard laboratory techniques for solubility determination.

Objective: To determine the qualitative (miscible/immiscible) and quantitative (solubility at a specific concentration) solubility of this compound in a range of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, dichloromethane) of analytical grade

-

Calibrated pipettes and volumetric flasks

-

Vortex mixer

-

Temperature-controlled water bath or incubator

-

Clear glass vials with screw caps

-

Analytical balance

Procedure:

Part 1: Determination of Miscibility

-

Preparation: Label a series of clean, dry glass vials for each solvent to be tested.

-

Solvent Addition: Pipette 1.0 mL of a selected organic solvent into its corresponding labeled vial.

-

Analyte Addition: To the same vial, add 1.0 mL of this compound.

-

Mixing: Securely cap the vial and vortex the mixture vigorously for 30-60 seconds.

-

Observation: Allow the vial to stand undisturbed for at least 5 minutes. Visually inspect the mixture for the presence of a single, clear phase or two distinct layers.

-

Recording: Record the observation as "miscible" if a single homogeneous phase is observed, and "immiscible" if two layers are present.

-

Repeat: Repeat steps 2-6 for each of the selected organic solvents.

Part 2: Quantitative Solubility Determination (Example for Non-Miscible or Partially Soluble Systems)

This part of the protocol is designed to determine the solubility at a specific concentration (e.g., g/100mL).

-

Saturated Solution Preparation:

-

Accurately weigh approximately 1 gram of this compound into a tared vial.

-

Add a small, known volume (e.g., 2 mL) of the chosen solvent to the vial.

-

Cap the vial and place it in a temperature-controlled environment (e.g., a 25°C water bath).

-

Agitate the mixture (e.g., using a magnetic stirrer or periodic vortexing) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. Ensure an excess of the undissolved this compound remains.

-

-

Sample Collection:

-

After the equilibration period, allow the vial to remain undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a calibrated pipette, ensuring no undissolved droplets are transferred.

-

-

Analysis:

-

Determine the concentration of this compound in the collected supernatant. This can be achieved through various analytical techniques, with Gas Chromatography (GC) being a suitable method for a volatile compound like this compound.

-

GC Method Development: A suitable GC method would need to be developed and validated. This would involve selecting an appropriate column (e.g., a non-polar or mid-polarity column), optimizing the temperature program, and using a suitable detector (e.g., a Flame Ionization Detector - FID).

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Run these standards on the GC to create a calibration curve.

-

Sample Analysis: Inject the collected supernatant into the GC and determine the peak area corresponding to this compound. Use the calibration curve to calculate the concentration of this compound in the sample.

-

-

-

Calculation: Express the solubility in the desired units, such as g/100mL or mol/L.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Logical workflow for determining the solubility of this compound.

References

The Reactivity of Triethyl Orthopropionate: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of triethyl orthopropionate, a versatile orthoester, with a focus on its interactions with protic and aprotic solvents. A comprehensive understanding of its stability and reaction kinetics under various conditions is crucial for its effective application in organic synthesis, formulation development, and as a protecting group.

Core Concepts: Protic vs. Aprotic Solvents

The reactivity of this compound is fundamentally dictated by the nature of the solvent system.

-

Protic Solvents: These solvents possess a hydrogen atom bound to an electronegative atom (typically oxygen or nitrogen) and can act as proton donors. Examples include water, alcohols (methanol, ethanol), and carboxylic acids. In the presence of protic solvents, particularly under acidic conditions, this compound is susceptible to hydrolysis.

-

Aprotic Solvents: These solvents lack a transferable proton. They can be polar (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile) or non-polar (e.g., tetrahydrofuran (THF), chloroform, ethyl acetate). This compound generally exhibits greater stability in anhydrous aprotic solvents, making them suitable media for its use in various chemical transformations.

Reactivity with Protic Solvents: The Hydrolysis Pathway

The primary reaction of this compound with protic solvents, such as water or alcohols, is hydrolysis. This reaction is subject to general acid catalysis, meaning the rate of reaction is dependent on the concentration of all acidic species in the solution.

The hydrolysis proceeds via a stepwise mechanism:

-

Protonation: A proton from an acid catalyst protonates one of the ethoxy groups, making it a better leaving group.

-

Formation of a Carboxonium Ion: The protonated ethoxy group departs as ethanol, leading to the formation of a resonance-stabilized carboxonium ion. This step is generally considered the rate-determining step in the A-1 mechanism, which is common for orthoester hydrolysis.

-

Nucleophilic Attack: A molecule of water attacks the electrophilic carbon of the carboxonium ion.

-

Formation of a Hemiorthoester Intermediate: This attack results in the formation of a protonated hemiorthoester, which then loses a proton.

-

Further Reaction: The hemiorthoester intermediate is unstable and rapidly decomposes in the presence of acid and water to the final products: ethyl propionate and ethanol.

The overall reaction is:

CH₃CH₂C(OCH₂CH₃)₃ + H₂O --(H⁺)--> CH₃CH₂COOCH₂CH₃ + 2 CH₃CH₂OH

Kinetics of Hydrolysis

While specific kinetic data for the hydrolysis of this compound is not extensively tabulated in the literature, the kinetics can be inferred from studies on analogous orthoesters, such as triethyl orthoformate. The hydrolysis is typically first-order with respect to the orthoester and the acid catalyst.

The rate of hydrolysis is significantly influenced by the electronic effects of the substituent at the orthoester carbon. Electron-donating groups, like the ethyl group in this compound, tend to stabilize the intermediate carboxonium ion, thus accelerating the rate of hydrolysis compared to orthoesters with electron-withdrawing groups.[1]

Table 1: Representative Kinetic Data for the Hydrolysis of a Structurally Similar Orthoester (Triethyl Orthoformate)

| Condition | Rate Constant (k) | Reference |

| Uncatalyzed in aqueous solution | 1.44 x 10⁻⁵ s⁻¹ | [2] |

Note: This data is for triethyl orthoformate and serves as an approximation for the reactivity of this compound. The actual rates for this compound are expected to be slightly different due to the electronic effect of the ethyl group versus a hydrogen atom.

Signaling Pathway for Acid-Catalyzed Hydrolysis

Caption: Acid-catalyzed hydrolysis of this compound.

Reactivity with Aprotic Solvents: A Stable Environment

In anhydrous aprotic solvents, this compound is generally stable and unreactive towards the solvent itself. This stability allows it to be a useful reagent in a variety of organic synthesis applications.

Common aprotic solvents in which this compound is employed include:

-

Tetrahydrofuran (THF)

-

Acetonitrile

-

Chloroform

-

Ethyl acetate

-

N,N-Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

Its utility in these solvents is demonstrated in reactions such as:

-

Claisen Rearrangement: this compound can be used in the Johnson-Claisen rearrangement to convert allylic alcohols into γ,δ-unsaturated esters.

-

Synthesis of Heterocycles: It serves as a building block for the synthesis of various heterocyclic compounds.

It is critical to maintain anhydrous conditions when using this compound in aprotic solvents, as trace amounts of water can lead to its slow hydrolysis, especially if acidic impurities are present.

Experimental Protocols

Monitoring Hydrolysis by ¹H NMR Spectroscopy

Objective: To determine the rate of hydrolysis of this compound under acidic conditions.

Materials:

-

This compound

-

Deuterated solvent (e.g., D₂O or a mixture like acetone-d₆/D₂O)

-

Acid catalyst (e.g., HCl in D₂O)

-

Internal standard (e.g., dimethyl sulfone)

-

NMR spectrometer and tubes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the acid catalyst in the deuterated solvent.

-

Prepare a stock solution of the internal standard in the same solvent.

-

In an NMR tube, combine a known volume of the deuterated solvent, the internal standard stock solution, and the acid catalyst stock solution.

-

-

Initiation of Reaction:

-

Place the NMR tube in the spectrometer and acquire a spectrum to establish the initial state (t=0).

-

Inject a known amount of this compound into the NMR tube, mix thoroughly, and immediately begin acquiring spectra at regular time intervals.

-

-

Data Acquisition:

-

Acquire a series of ¹H NMR spectra over time. The disappearance of the characteristic signals of this compound (e.g., the methylene protons of the ethoxy groups) and the appearance of the signals for ethyl propionate and ethanol will be observed.

-

-

Data Analysis:

-

Integrate the signals of the reactant and a product relative to the internal standard at each time point.

-

Plot the natural logarithm of the concentration of this compound versus time. The slope of this line will be the pseudo-first-order rate constant (-k).

-

Experimental Workflow Diagram

Caption: Workflow for kinetic analysis of hydrolysis via NMR.

Summary and Conclusions

The reactivity of this compound is highly dependent on the solvent environment. It is susceptible to acid-catalyzed hydrolysis in protic solvents, a reaction that proceeds through a well-established mechanism involving a carboxonium ion intermediate. In contrast, it is relatively stable in anhydrous aprotic solvents, making it a valuable reagent for various organic transformations. For quantitative applications, particularly those involving controlled release or protecting group strategies, a thorough understanding and control of the reaction conditions (pH, temperature, and water content) are paramount. The provided experimental protocol offers a robust method for characterizing the hydrolysis kinetics of this compound in specific systems.

References

Triethyl Orthopropionate: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl orthopropionate, with the chemical formula CH₃CH₂C(OC₂H₅)₃, is a valuable and versatile reagent in organic synthesis.[1][2] As an orthoester, it serves as a synthetic equivalent of a propionyl cation or a protected form of propionic acid. Its unique reactivity has established it as a key precursor in a variety of important transformations, including carbon-carbon bond formation, the construction of heterocyclic systems, and as a protecting group for carboxylic acids.[3][4] This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its utility for researchers, scientists, and professionals in the field of drug development. The guide includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key reaction mechanisms and workflows.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in the laboratory.

| Property | Value | Reference(s) |

| Synonyms | 1,1,1-Triethoxypropane, Orthopropionic acid triethyl ester | [3][4] |

| CAS Number | 115-80-0 | [3] |

| Molecular Formula | C₉H₂₀O₃ | [3] |

| Molecular Weight | 176.25 g/mol | [3] |

| Appearance | Clear, colorless liquid | [3] |

| Density | 0.876 g/mL at 25 °C | [3] |

| Boiling Point | 155-160 °C | [3] |

| Solubility | Soluble in alcohol, chloroform, ethyl acetate, and ether. Hydrolyzes slowly in water. | [3] |

| Refractive Index | n20/D 1.402 | [3] |

Core Applications in Organic Synthesis

This compound is a cornerstone reagent in several named reactions and synthetic strategies, enabling the efficient construction of complex molecular architectures.

Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is a powerful method for the stereoselective formation of carbon-carbon bonds, yielding γ,δ-unsaturated esters from allylic alcohols.[5] This reaction is particularly valuable in natural product synthesis. This compound, in the presence of a catalytic amount of a weak acid like propionic acid, reacts with an allylic alcohol to form a ketene acetal intermediate, which then undergoes a[6][6]-sigmatropic rearrangement.[5][7]

-

Materials: Allylic alcohol, this compound, propionic acid, and a suitable high-boiling solvent (e.g., toluene or xylene).

-

Procedure:

-

To a solution of the allylic alcohol (1.0 eq) in the chosen solvent, add this compound (3.0-5.0 eq) and a catalytic amount of propionic acid (0.1 eq).

-

Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[7]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent and excess this compound under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired γ,δ-unsaturated ester.

-

| Allylic Alcohol Substrate | Product | Yield (%) | Reference(s) |

| 3-Methyl-2-buten-1-ol | Ethyl 5-methyl-4-hexenoate | >90 | [7] |

| Cinnamyl alcohol | Ethyl 3-phenyl-4-pentenoate | 85 | [5] |

| Geraniol | Ethyl 3,7-dimethyl-4,8-nonadienoate | 75-85 | [5] |

Synthesis of Heterocyclic Compounds

This compound is a key building block for the synthesis of a wide variety of heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals.

Pyrimidines and their fused derivatives are of significant interest due to their diverse biological activities.[8] this compound can be used in the construction of the pyrimidine ring through condensation reactions with compounds containing N-C-N fragments, such as amidines, ureas, or guanidines, and a three-carbon unit. For instance, it can react with enamines and ammonium acetate in the presence of a Lewis acid catalyst to form 4,5-disubstituted pyrimidines.

This compound is also employed in the synthesis of other important heterocyclic systems. For example, it reacts with α-mercaptopropionic hydrazide to form 1,3,4-oxadiazoles, although it can also lead to the formation of 4H-1,3,4-thiadiazin-5(6H)-one depending on the reaction conditions.[1] It can also be used to synthesize oxazolo[5,4-d]pyrimidines, which have shown potential as anticancer agents.[9]

-

Materials: N-benzoyl-glycine, this compound, 4-(dimethylamino)pyridine (DMAP), and acetic anhydride.

-

Procedure:

-

A mixture of N-benzoyl-glycine (1.0 eq), this compound (1.5 eq), and a catalytic amount of DMAP in acetic anhydride is prepared.[3][4]

-

The reaction mixture is stirred at a specified temperature (e.g., reflux) and monitored by TLC.

-

Upon completion, the reaction is quenched, and the product is isolated and purified, typically by crystallization or column chromatography.

-

Bodroux-Chichibabin Aldehyde Synthesis (and related reactions)

While the classic Bodroux-Chichibabin aldehyde synthesis primarily utilizes triethyl orthoformate to convert Grignard reagents into aldehydes with one additional carbon, the underlying principle of orthoester reactivity is relevant.[10][11][12] this compound can react with Grignard reagents in a similar fashion to introduce a propionyl group, which after hydrolysis, can lead to the formation of ketones. This reaction proceeds via the formation of a diethyl acetal, which is subsequently hydrolyzed to the corresponding carbonyl compound.[10]

Protecting Group for Carboxylic Acids

The protection of carboxylic acids is a common requirement in multi-step organic synthesis to prevent their acidic proton from interfering with basic or nucleophilic reagents.[6] this compound can serve as a reagent for the formation of ethyl esters, which act as protecting groups for carboxylic acids. The reaction is typically acid-catalyzed.

Deprotection of the resulting ethyl ester is usually achieved by acid- or base-catalyzed hydrolysis.

-

Materials: Carboxylic acid, this compound, and an acid catalyst (e.g., p-toluenesulfonic acid).

-

Procedure:

-

The carboxylic acid is dissolved in an excess of this compound.

-

A catalytic amount of the acid catalyst is added.

-

The mixture is heated to drive the reaction to completion, often with the removal of ethanol.

-

The excess this compound is removed under reduced pressure, and the resulting ethyl ester is purified.

-

-

Materials: Protected ethyl ester, a base (e.g., NaOH or KOH) or an acid (e.g., HCl), and a suitable solvent (e.g., water/alcohol mixture).

-

Procedure:

-

The ethyl ester is dissolved in the solvent.

-

The base or acid is added, and the mixture is heated to reflux.

-

After the reaction is complete, the mixture is cooled and acidified (if using a base) to protonate the carboxylate and precipitate the carboxylic acid.

-

The carboxylic acid is then isolated by filtration or extraction.

-

Applications in Drug Development

The versatility of this compound makes it a valuable tool in the synthesis of bioactive molecules and active pharmaceutical ingredients (APIs).

Synthesis of Antimalarial Drugs

A notable application of this compound is in the synthesis of the antimalarial drug chloroquine .[13] It is also reported as an intermediate in the synthesis of the corticosteroid Modrasone .[13] The specific role of this compound in these syntheses often involves the construction of key side chains or heterocyclic cores. For instance, in the synthesis of chloroquine, it can be involved in the preparation of the diamine side chain which is crucial for its antimalarial activity.

Conclusion

This compound is a highly versatile and valuable reagent in organic synthesis, offering efficient pathways for the construction of complex molecules. Its application in key transformations such as the Johnson-Claisen rearrangement and the synthesis of diverse heterocyclic scaffolds underscores its importance to the modern synthetic chemist. For professionals in drug development, a thorough understanding of the reactivity and synthetic utility of this compound can unlock new avenues for the design and synthesis of novel therapeutic agents. The detailed protocols and comparative data presented in this guide aim to facilitate its effective and safe implementation in the laboratory.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 115-80-0 [chemicalbook.com]

- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. bioinfopublication.org [bioinfopublication.org]

- 6. learninglink.oup.com [learninglink.oup.com]

- 7. benchchem.com [benchchem.com]

- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 9. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]

- 11. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]

- 12. Bodroux-Chichibabin_aldehyde_synthesis [chemeurope.com]

- 13. CN104072346A - Method for preparing orthoester compound - Google Patents [patents.google.com]

Fundamental Reaction Mechanisms Involving Triethyl Orthopropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl orthopropionate, a versatile orthoester, serves as a key reagent in a variety of fundamental organic transformations. This technical guide provides an in-depth exploration of the core reaction mechanisms involving this compound, with a focus on applications relevant to synthetic chemistry and drug development. Key reactions, including the Johnson-Claisen rearrangement, its role in the synthesis of heterocyclic scaffolds, and its unimolecular gas-phase elimination, are discussed in detail. This document furnishes structured quantitative data, comprehensive experimental protocols, and detailed mechanistic diagrams to facilitate a thorough understanding and practical application of this compound's reactivity.

Introduction

This compound, systematically named 1,1,1-triethoxypropane, is an orthoester that has found significant utility in organic synthesis. Its unique structure, possessing three ethoxy groups attached to a central carbon, imparts a distinct reactivity profile, making it a valuable tool for the construction of complex molecular architectures. This guide will delve into the primary reaction mechanisms where this compound plays a pivotal role, providing the necessary technical details for its effective use in a research and development setting.

Johnson-Claisen Rearrangement: Formation of γ,δ-Unsaturated Esters

The Johnson-Claisen rearrangement is a powerful and widely utilized carbon-carbon bond-forming reaction that employs an allylic alcohol and an orthoester, such as this compound, to synthesize γ,δ-unsaturated esters.[1][2][3] This reaction is a variant of the Claisen rearrangement and is particularly advantageous as it proceeds through an in situ generated ketene acetal, obviating the need to prepare and handle potentially unstable vinyl ethers.[2] The reaction is typically catalyzed by a weak acid, like propionic acid, and is driven by the formation of a thermodynamically stable carbonyl group.[4][5]

Mechanism:

The reaction commences with the acid-catalyzed exchange of one of the ethoxy groups of this compound with the allylic alcohol. This is followed by the elimination of two molecules of ethanol to form a key ketene acetal intermediate. This intermediate then undergoes a concerted, thermally allowed[6][6]-sigmatropic rearrangement through a chair-like transition state to furnish the final γ,δ-unsaturated ester product.[2][3]

Quantitative Data for the Johnson-Claisen Rearrangement

The following table summarizes representative quantitative data for the Johnson-Claisen rearrangement using this compound with various allylic alcohols.

| Allylic Alcohol Substrate | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Primary Allylic Alcohol 36 | Propanoic Acid (cat.) | - | 135 | - | - (dr = 3.8:1) | [1] |

| Primary Allylic Alcohol 20 | Propanoic Acid (cat.) | - | 140 | - | - | [1] |

Note: Specific yield data was not available in the cited abstract for all examples.

Detailed Experimental Protocol: Synthesis of a γ,δ-Unsaturated Ester

The following is a representative protocol for the Johnson-Claisen rearrangement.

Materials:

-

Allylic alcohol

-

This compound (3-5 equivalents)

-

Propanoic acid (catalytic amount, ~0.1 equivalents)

-

Toluene (optional, as solvent)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the allylic alcohol (1.0 eq.) and this compound (3.0-5.0 eq.).

-

Add a catalytic amount of propanoic acid (0.1 eq.). Toluene can be used as a solvent if required.

-

Heat the reaction mixture to reflux (typically 110-140 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess this compound and solvent under reduced pressure.

-

Dilute the residue with diethyl ether or ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate mixture of hexanes and ethyl acetate as the eluent to afford the pure γ,δ-unsaturated ester.

Synthesis of Heterocyclic Compounds

This compound is a valuable reagent in the synthesis of various heterocyclic systems. It serves as a source of a "C-C-C" unit that can be incorporated to form five- or six-membered rings. A notable application is in the synthesis of pyrazolo[3,4-d]pyrimidin-4-amines.

Mechanism in Pyrazolo[3,4-d]pyrimidine Synthesis:

In the synthesis of certain pyrazolo[3,4-d]pyrimidines, a 5-aminopyrazole-4-carbonitrile derivative is first converted to its imidate using this compound. This imidate then undergoes cyclization with an amine to form the pyrimidine ring of the final product.

Detailed Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines

A general procedure for the synthesis of this class of compounds involves the initial formation of an imidate from 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and this compound, followed by reaction with an amine.

Materials:

-

5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

-

This compound

-

Amine (e.g., substituted anilines)

-

Ethanol

-

Acetic acid (catalytic)

Procedure:

-

A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and an excess of this compound is heated, often in the presence of a catalytic amount of acetic acid, to form the corresponding ethyl imidate.

-

After the formation of the imidate, the excess this compound is removed.

-

The crude imidate is then dissolved in a suitable solvent, such as ethanol, and treated with the desired amine.

-

The reaction mixture is heated to reflux until the cyclization is complete, as monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by concentration of the solvent followed by purification, typically by recrystallization or column chromatography.

Unimolecular Gas-Phase Elimination

Under pyrolytic conditions, this compound undergoes a homogeneous, unimolecular elimination reaction.[7] This thermal decomposition follows a first-order rate law and yields ethanol, ethylene, and ethyl propionate as the primary products.[7]

Mechanism:

The proposed mechanism involves a four-membered cyclic transition state where the nucleophilic oxygen of an ethoxy group abstracts a hydrogen atom from an adjacent carbon of another ethoxy group. This leads to the formation of an unstable unsaturated ketal intermediate. This intermediate subsequently decomposes via a six-membered cyclic transition state to give the final products.[7]

Quantitative Data for Gas-Phase Elimination

The pyrolysis of this compound has been studied in a static system over a range of temperatures and pressures.[7]

| Temperature Range (°C) | Pressure Range (Torr) | Products | Rate Law |

| 291-351 | 80-170 | Ethanol, Ethylene, Ethyl Propionate | First-order |

The Arrhenius expression for this elimination was determined to be: log k (s⁻¹) = (13.63 ± 0.07) - (193.3 ± 1.8) kJ mol⁻¹ / (2.303 RT)[7]

Other Potential Reaction Mechanisms: A Note on the Literature

While this compound is a versatile reagent, its application in certain well-known orthoester reactions is not as extensively documented as that of its simpler analogue, triethyl orthoformate.

-

Bodroux-Chichibabin Aldehyde Synthesis: This reaction, which converts a Grignard reagent to an aldehyde with one additional carbon, predominantly utilizes triethyl orthoformate.[8][9][10] The analogous reaction with this compound to produce a ketone is not a commonly reported or standard procedure.

-

Reactions with Enolates: The direct reaction of enolates with this compound as a general method for the synthesis of, for example, γ-keto esters, is not a well-established named reaction. While enolates are versatile nucleophiles, their reaction with this compound is not a commonly cited transformation.[14][15][16]

Conclusion

This compound is a valuable reagent in organic synthesis, with its most prominent and well-documented application being the Johnson-Claisen rearrangement for the stereoselective synthesis of γ,δ-unsaturated esters. It also plays a role in the construction of heterocyclic systems and exhibits a well-defined unimolecular elimination mechanism under thermal stress. While its utility in other classical orthoester reactions, such as the Bodroux-Chichibabin synthesis or as a protecting group, is less established, its core reactivity makes it an important tool for synthetic chemists. This guide provides the fundamental knowledge, data, and protocols to effectively utilize this compound in a research and development context.

References

- 1. bioinfopublication.org [bioinfopublication.org]

- 2. benchchem.com [benchchem.com]

- 3. name-reaction.com [name-reaction.com]

- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]

- 9. Bodroux–Chichibabin aldehyde synthesis - Wikiwand [wikiwand.com]

- 10. Bodroux-Chichibabin_aldehyde_synthesis [chemeurope.com]

- 11. learninglink.oup.com [learninglink.oup.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Carboxyl Protecting Groups Stability [organic-chemistry.org]

- 14. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

Triethyl Orthopropionate: A Versatile Reagent in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl orthopropionate, a seemingly simple orthoester, has emerged as a valuable and versatile building block in the intricate world of medicinal chemistry. Its unique reactivity allows for the construction of complex molecular architectures, making it an indispensable tool in the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of key pharmaceutical intermediates and final drug substances. We will delve into specific reaction types, provide detailed experimental protocols for key transformations, and present quantitative data to illustrate the efficiency and utility of this reagent. Furthermore, we will explore the impact of molecules synthesized using this compound on critical biological signaling pathways.

Core Applications in Medicinal Chemistry

This compound's utility in medicinal chemistry stems from its ability to participate in a variety of chemical transformations, leading to the formation of crucial structural motifs found in many drug molecules. Key applications include its use in the Johnson-Claisen rearrangement to generate stereochemically rich γ,δ-unsaturated esters, and its role as a C2-synthon in the construction of diverse heterocyclic scaffolds, such as pyrazolo[3,4-d]pyrimidines and oxazolones. These scaffolds are at the core of numerous therapeutic agents, including kinase inhibitors and anti-inflammatory compounds.

The Johnson-Claisen Rearrangement: A Gateway to Bioactive Molecules

The Johnson-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that utilizes an allylic alcohol and an orthoester, such as this compound, to produce a γ,δ-unsaturated ester. This reaction is particularly valuable in medicinal chemistry for its ability to introduce functionality and control stereochemistry.

A notable example is the stereocontrolled synthesis of Xyloketal G, a marine-derived natural product with a range of interesting biological activities, including antioxidant and acetylcholinesterase inhibitory effects.[1][2][3][4][5] In this synthesis, a key step involves the Johnson-Claisen rearrangement of a primary allylic alcohol with this compound to furnish a γ,δ-unsaturated ester with the desired chirality at the β-carbon.[5][6] This intermediate is then further elaborated to construct the cis-fused linear tetrahydropyran core of Xyloketal G.[5][6]

This protocol is adapted from the general conditions reported for the synthesis of Xyloketal G.[5][6]

Materials:

-

Primary allylic alcohol precursor (1 equivalent)

-

This compound (10-20 equivalents)

-

Propanoic acid (catalytic amount, ~0.1 equivalents)

-

Anhydrous toluene or xylene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the primary allylic alcohol precursor.

-

Add a significant excess of this compound and the chosen anhydrous solvent (toluene or xylene).

-

Add a catalytic amount of propanoic acid to the mixture.

-

Heat the reaction mixture to reflux (typically 135-140 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with a suitable organic solvent such as ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate gradient of hexane and ethyl acetate to afford the desired γ,δ-unsaturated ester.

Synthesis of Bioactive Heterocycles

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. This compound serves as a valuable reagent for the construction of various heterocyclic systems.

Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heterocycles that are isosteric with purines and have garnered significant attention in medicinal chemistry due to their potent inhibitory activity against various protein kinases, particularly cyclin-dependent kinases (CDKs).[7][8][9][10][11][12][13][14][15][16][17][18] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of anticancer agents.[10][11][13][14]

The synthesis of the pyrazolo[3,4-d]pyrimidine core often involves the cyclization of a 5-aminopyrazole-4-carbonitrile precursor with a one-carbon synthon. While triethyl orthoformate is commonly used, this compound can be employed to introduce an ethyl group at the 6-position of the resulting pyrazolo[3,4-d]pyrimidin-4-one, allowing for further structural diversification and modulation of biological activity.

This protocol is adapted from procedures for the synthesis of related pyrazolo[3,4-d]pyrimidines using orthoesters.[12][19][17]

Materials:

-

5-Amino-1H-pyrazole-4-carbonitrile (1 equivalent)

-

This compound (excess, as reagent and solvent)

-

Acetic anhydride (optional, as a catalyst)

-

Ethanol

-

Hydrazine hydrate

Procedure:

-

A mixture of 5-amino-1H-pyrazole-4-carbonitrile and a large excess of this compound is heated at reflux for several hours. Acetic anhydride can be added as a catalyst.

-

The progress of the reaction to form the intermediate ethoxypropylideneamino-pyrazole is monitored by TLC.

-

After completion, the excess this compound is removed under reduced pressure.

-

The crude intermediate is then dissolved in ethanol, and hydrazine hydrate is added.

-

The mixture is refluxed for several hours to effect cyclization.

-

Upon cooling, the product often precipitates from the solution. The solid is collected by filtration, washed with cold ethanol, and dried to yield the 6-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

The following table summarizes the in vitro cytotoxic and CDK2 inhibitory activities of a series of pyrazolo[3,4-d]pyrimidine and related pyrazolo[4,3-e][1][2][7]triazolo[1,5-c]pyrimidine derivatives, highlighting the potent biological effects of this scaffold. While the synthesis of these specific compounds utilized triethyl orthoformate, the data underscores the therapeutic potential of the pyrazolo[3,4-d]pyrimidine core, which can be accessed and modified using this compound.

| Compound | MCF-7 IC₅₀ (nM) | HCT-116 IC₅₀ (nM) | HepG-2 IC₅₀ (nM) | CDK2/cyclin A2 IC₅₀ (µM) |

| 13 | - | - | - | 0.081 ± 0.004 |

| 14 | 45 | 6 | 48 | 0.057 ± 0.003 |

| 15 | 46 | 7 | 48 | 0.119 ± 0.007 |

| Sorafenib | 144 | 176 | 19 | 0.184 ± 0.01 |

| Data extracted from a study on related pyrazolopyrimidine derivatives as CDK2 inhibitors.[7][10] |

Oxazolones are another important class of heterocyclic compounds that serve as versatile intermediates in the synthesis of amino acids, peptides, and other biologically active molecules. This compound can be used in the synthesis of 4-alkylidene-2-phenyloxazol-5-ones.

This protocol is based on the known reactivity of N-benzoyl-glycine with this compound.

Materials:

-

N-benzoyl-glycine (hippuric acid) (1 equivalent)

-

This compound (2-3 equivalents)

-

Acetic anhydride (excess, as solvent and dehydrating agent)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

Procedure:

-

In a round-bottom flask, suspend N-benzoyl-glycine in acetic anhydride.

-

Add this compound and a catalytic amount of DMAP to the suspension.

-

Heat the reaction mixture at a moderate temperature (e.g., 80-100 °C) with stirring for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-(1-ethoxy-propylidene)-2-phenyl-4H-oxazol-5-one.

Impact on Biological Signaling Pathways

The compounds synthesized using this compound can exert their biological effects by modulating various signaling pathways.

CDK2 Signaling Pathway Inhibition

As mentioned, pyrazolo[3,4-d]pyrimidines are potent inhibitors of CDKs, particularly CDK2. CDK2 plays a crucial role in the regulation of the cell cycle, specifically in the G1/S phase transition.[10][20][12][13][14] Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells, making it a key target for anticancer drug development.[10][12]

Acetylcholinesterase Inhibition

Xyloketal G, synthesized using a this compound-mediated Johnson-Claisen rearrangement, has been reported to exhibit acetylcholinesterase (AChE) inhibitory activity.[1][4] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Inhibitors of AChE increase the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease.[1][2]

Antioxidant Mechanisms

The antioxidant activity of compounds like the xyloketals can be attributed to their ability to scavenge free radicals and reduce oxidative stress.[1][3][4][21] Oxidative stress is implicated in a wide range of diseases, and natural products with antioxidant properties are of great interest in drug discovery. The mechanism often involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it and preventing cellular damage.[3][21]

Conclusion

This compound is a powerful and often underutilized reagent in the medicinal chemist's toolbox. Its ability to facilitate key C-C bond formations and construct complex heterocyclic systems provides efficient synthetic routes to a diverse array of biologically active molecules. The examples highlighted in this guide, from the stereoselective synthesis of natural products to the construction of potent kinase inhibitors, demonstrate the broad applicability of this versatile orthoester. As the demand for novel and effective therapeutics continues to grow, the strategic application of reagents like this compound will undoubtedly play a crucial role in the future of drug discovery and development.

References

- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. remedypublications.com [remedypublications.com]

- 4. New Mechanisms of Action of Natural Antioxidants in Health and Disease II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bioinfopublication.org [bioinfopublication.org]

- 7. medlink.com [medlink.com]

- 8. Acetylcholinesterase inhibitors : Dr Rahul Kunkulol | PPT [slideshare.net]

- 9. Enzyme inhibition: anticholinesterases [web.williams.edu]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Cyclin-Dependent Kinase Inhibitors as Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Switching Cdk2 On or Off with Small Molecules to Reveal Requirements in Human Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Free radicals, natural antioxidants, and their reaction mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/C4RA13315C [pubs.rsc.org]

The Pivotal Role of Triethyl Orthopropionate in the Synthesis of Novel Flavors and Fragrances

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction